

Application Notes and Protocols: Measuring Late Sodium Current Inhibition by AVE-0118

Author: BenchChem Technical Support Team. Date: December 2025

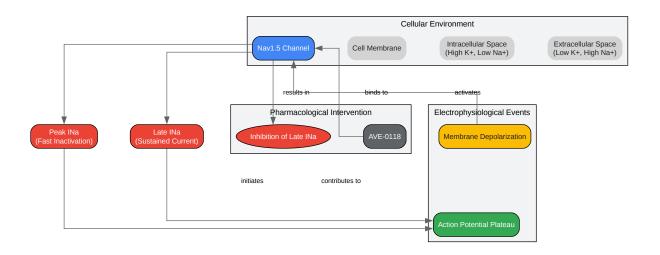
For Researchers, Scientists, and Drug Development Professionals

Introduction

The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the cardiac action potential. Under pathological conditions such as ischemia and heart failure, an increase in INaL can lead to intracellular sodium and calcium overload, contributing to cardiac arrhythmias. Consequently, the inhibition of INaL has emerged as a promising therapeutic strategy for cardioprotection. **AVE-0118** is a compound that has been investigated for its effects on various cardiac ion channels. While its primary targets are often cited as the ultra-rapid delayed rectifier potassium current (IKur) and the transient outward potassium current (Ito), studies have also demonstrated its interaction with the cardiac sodium channel (Nav1.5). These application notes provide a detailed protocol for measuring the inhibitory effects of **AVE-0118** on the late sodium current using the whole-cell patch-clamp technique.

Data Presentation

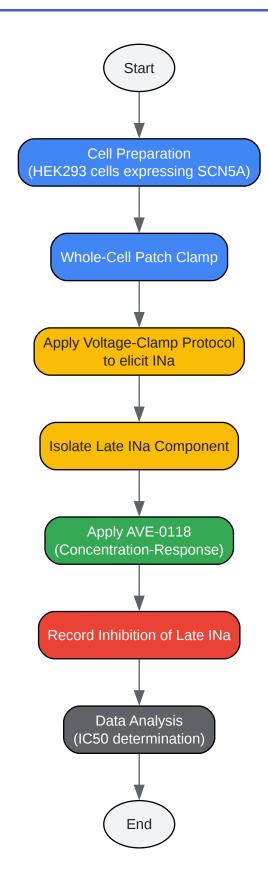
The following tables summarize the known quantitative effects of **AVE-0118** on cardiac ion channels, providing a basis for experimental design and interpretation of results.



Parameter	Cell Type	Channel	Value	Reference
Peak INa Inhibition	HEK293 cells expressing SCN5A	Nav1.5	36.5 ± 6.6% reduction at 10 μΜ	[1]
Half-inactivation Voltage (V0.5) Shift of INa	HEK293 cells expressing SCN5A	Nav1.5	Shift from -89.9 \pm 0.5 mV to -96.0 \pm 0.9 mV with 10 μ M AVE-0118	[1]
IC50 for Peak Outward K+ Current	Human atrial myocytes (Sinus Rhythm)	lto/IKur	1.8 μΜ	[2]
IC50 for Late Outward K+ Current	Human atrial myocytes (Sinus Rhythm)	lto/IKur	220 nM	[2]

Signaling Pathway and Experimental Overview

The late sodium current is a critical component of the cardiac action potential. Its inhibition by a pharmacological agent like **AVE-0118** can be quantified using electrophysiological techniques.



Click to download full resolution via product page

Fig 1. Simplified signaling pathway of late sodium current and its inhibition.

The experimental workflow involves preparing cells expressing the Nav1.5 channel, performing whole-cell patch-clamp recordings to isolate the late sodium current, and then applying **AVE-0118** to measure its inhibitory effect.

Click to download full resolution via product page

Fig 2. Experimental workflow for measuring late sodium current inhibition.

Experimental Protocols

This protocol is adapted from established methods for measuring late sodium current and is tailored for assessing the inhibitory activity of **AVE-0118**.

Cell Culture and Transfection

- Cell Line: Use Human Embryonic Kidney (HEK293) cells stably expressing the human SCN5A gene, which encodes the Nav1.5 cardiac sodium channel.
- Culture Medium: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Include a selection antibiotic (e.g., G418) to maintain stable expression.
- Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
- Plating for Electrophysiology: For patch-clamp experiments, plate cells onto glass coverslips at a low density to allow for the isolation of single cells.

Electrophysiological Recordings: Whole-Cell Patch-Clamp

- Solutions:
 - External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.
 Adjust pH to 7.4 with NaOH.
 - Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. Adjust pH to
 7.2 with CsOH. The use of cesium salts helps to block outward potassium currents.
- Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 $M\Omega$ when filled with the internal solution.
- Recording Setup:
 - Mount the coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

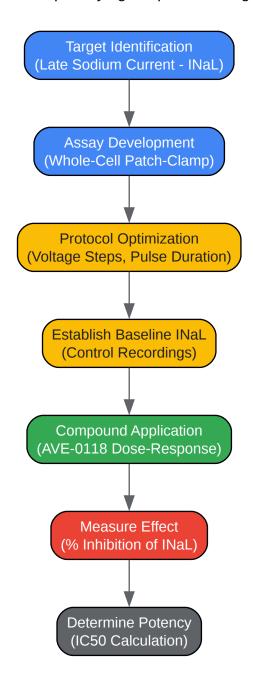
- Perfuse the chamber with the external solution.
- Use a patch-clamp amplifier and a data acquisition system.
- Giga-seal Formation and Whole-Cell Configuration:
 - Approach a single, healthy-looking cell with the patch pipette.
 - \circ Apply gentle suction to form a high-resistance seal (>1 G Ω) between the pipette tip and the cell membrane.
 - Apply a brief, strong suction pulse to rupture the membrane patch and achieve the wholecell configuration.

Voltage-Clamp Protocol for Measuring Late Sodium Current

- Holding Potential: Hold the cell membrane potential at -120 mV to ensure the availability of sodium channels.
- Depolarizing Pulse: Apply a depolarizing voltage step to -20 mV for a duration of 500 ms.
 This long pulse duration allows for the measurement of the late, non-inactivating component of the sodium current.
- Data Acquisition: Record the resulting current at a high sampling rate (e.g., 10-50 kHz) and filter it (e.g., at 2-5 kHz).
- Definition of Late INa: The late sodium current is measured as the mean current during a
 defined time window towards the end of the depolarizing pulse (e.g., from 400 ms to 490
 ms).
- Subtraction of Leak and Capacitive Currents: Use a P/N leak subtraction protocol to eliminate linear leak currents and capacitive transients.
- Confirmation of Sodium Current: To confirm that the measured late current is carried by sodium channels, apply a known potent sodium channel blocker, such as 30 μM tetrodotoxin

(TTX), at the end of the experiment to block the current. The TTX-sensitive current is considered the sodium current.

Application of AVE-0118


- Stock Solution: Prepare a stock solution of AVE-0118 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
- Working Solutions: Prepare fresh working solutions of AVE-0118 in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
- Concentration-Response: To determine the IC50, apply AVE-0118 at a range of concentrations (e.g., 10 nM, 100 nM, 1 μM, 10 μM, 100 μM). Based on existing data for peak INa and late IKur, this range should effectively capture the dose-response relationship for late INa.
- Application Method: Perfuse the recording chamber with the AVE-0118-containing external solution until a steady-state effect is observed (typically 3-5 minutes).
- Positive Control: As a positive control, the well-characterized late sodium current inhibitor ranolazine can be used to confirm the experimental setup's ability to detect INaL inhibition.

Data Analysis

- Measurement of Late Current Amplitude: For each concentration of AVE-0118, measure the amplitude of the late sodium current as defined above.
- Normalization: Normalize the late current amplitude at each concentration to the control (predrug) amplitude for that cell.
- Concentration-Response Curve: Plot the normalized current as a function of the AVE-0118 concentration.
- IC50 Calculation: Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill coefficient.

The logical relationship for determining the inhibitory effect of **AVE-0118** is a step-wise process from identifying the target current to quantifying the pharmacological modulation.

Click to download full resolution via product page

Fig 3. Logical flow for quantifying AVE-0118's inhibition of the late sodium current.

Conclusion

This application note provides a comprehensive framework for the investigation of **AVE-0118**'s inhibitory effects on the late sodium current. By following the detailed protocols for cell culture,

electrophysiological recording, and data analysis, researchers can accurately quantify the potency and mechanism of action of **AVE-0118** on this important therapeutic target. The provided data on **AVE-0118**'s effects on other cardiac ion channels will aid in interpreting the selectivity of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Late Sodium Current Inhibition by AVE-0118]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666140#measuring-late-sodium-current-inhibition-by-ave-0118]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com